molecular formula C8H18ClNO2S B1518712 2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride CAS No. 1171451-28-7

2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride

Cat. No. B1518712
CAS RN: 1171451-28-7
M. Wt: 227.75 g/mol
InChI Key: MXEMITNCEQWBOL-UHFFFAOYSA-N
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Description

“2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride” is a chemical compound with the CAS Number: 1171451-28-7 . It has a molecular weight of 227.76 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride” is C8H18ClNO2S . The monoisotopic mass is 227.074677 Da .


Physical And Chemical Properties Analysis

“2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Sulfanyl Group Applications in Drug Design

Sulfanyl groups are pivotal in medicinal chemistry, contributing to drug design due to their biochemical reactivity and ability to engage in hydrogen bonding, which can enhance drug-target interactions. For instance, sulfonoglycolipids showing the presence of a sulfonate group S-linked to a hexosyl ring indicate the structural diversity and bioactive potential of sulfanyl-containing compounds (Sassaki, Gorin, Tischer, & Iacomini, 2001).

Catalysis and Chemical Synthesis

In the realm of synthetic chemistry, compounds featuring ethyl chains and sulfanyl groups often play roles as intermediates. For example, the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids underlines the importance of such structures in creating pharmacologically relevant molecules, demonstrating the utility of sulfanyl groups in facilitating chemical transformations (Rudyakova, Evstaf’eva, Rozentsveig, Mirskova, & Levkovskaya, 2006).

Material Science and Photocatalysis

Research into photocatalytic materials has explored sulfanyl derivatives for environmental applications, including the degradation of pollutants. Photocatalytic oxidation studies on related sulfur-containing compounds, although not directly the specified chemical, highlight the broader implications of sulfanyl groups in environmental chemistry and material science applications (Martyanov & Klabunde, 2003).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[2-(diethylamino)ethylsulfanyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-3-9(4-2)5-6-12-7-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEMITNCEQWBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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